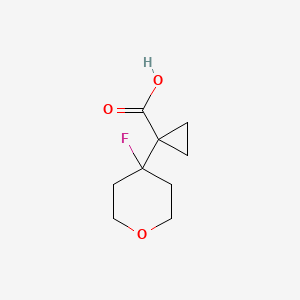
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H13FO3 This compound features a cyclopropane ring attached to a carboxylic acid group and a fluorinated tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid typically involves the reaction of 4-fluorotetrahydropyran with cyclopropanecarboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the carboxylic acid, followed by the addition of the fluorinated tetrahydropyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The fluorinated tetrahydropyran ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorotetrahydro-2H-pyran-4-carboxylic acid: Similar in structure but lacks the cyclopropane ring.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the fluorinated tetrahydropyran ring.
4-Aminotetrahydropyran: Contains the tetrahydropyran ring but with an amino group instead of a fluorine atom[][7].
Uniqueness
1-(4-Fluorotetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid is unique due to the combination of the fluorinated tetrahydropyran ring and the cyclopropane carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propiedades
Fórmula molecular |
C9H13FO3 |
|---|---|
Peso molecular |
188.20 g/mol |
Nombre IUPAC |
1-(4-fluorooxan-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13FO3/c10-9(3-5-13-6-4-9)8(1-2-8)7(11)12/h1-6H2,(H,11,12) |
Clave InChI |
SAZUXMMNIRWBMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)O)C2(CCOCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)

![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)

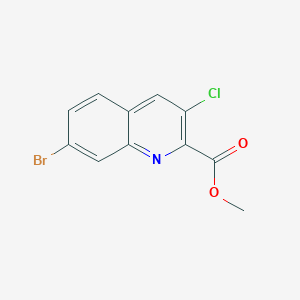
![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)

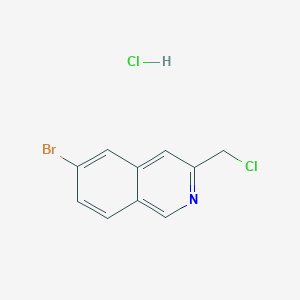
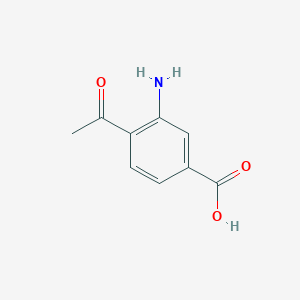
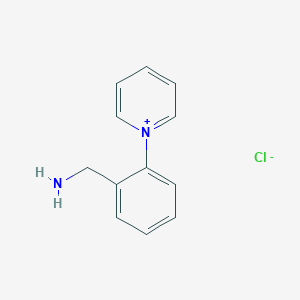
![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
